molecular formula C18H12ClFN2O4 B4586026 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione

5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione

Cat. No. B4586026
M. Wt: 374.7 g/mol
InChI Key: XJWLIMAKRXRQIX-LHHJGKSTSA-N
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Description

The chemical compound belongs to a class of molecules that include imidazolidinediones and benzodioxoles, which are of interest for their potential chemical and pharmaceutical properties. These molecules are often studied for their synthesis, molecular structure, and the chemical reactions they undergo.

Synthesis Analysis

Synthesis of related compounds typically involves cyclization reactions, condensation, and substitutions. For instance, novel substituted imidazolidin-2,4-diones were synthesized utilizing microwave irradiation, indicating a method that might be applicable to the synthesis of the compound (Penthala, Crooks, & Reddy, 2011).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, is essential for determining the spatial arrangement of atoms within a compound. For example, the molecular structure of a similar compound, "3-Benzyl-5-(2-fluorobenzylidene)-imidazolidine-2,4-dione," was elucidated, revealing specific dihedral angles and hydrogen bonding patterns (Simone et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving imidazolidinediones often include nucleophilic addition or substitution. The reactivity of these compounds can be influenced by substituents on the imidazolidinedione ring or the benzodioxole moiety.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are typically investigated using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards various reagents, can be studied through experimental and computational methods. The presence of functional groups like imidazolidinedione and benzodioxole influences these properties significantly.

References

Scientific Research Applications

Potential as Anticancer Agents

A study highlights the synthesis of novel substituted imidazolidinediones, including compounds related to 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione, and their evaluation as potential anticancer agents. These compounds have shown significant cytotoxicity against various human tumor cell lines, indicating their potential in cancer treatment (Penthala, Yerramreddy, & Crooks, 2011).

Antiviral Properties

Another research avenue explores the synthesis of imidazo[1,5-a]-1,3,5-triazine derivatives, related to the chemical structure , and their effects on the replication of various viruses. Some of these compounds have shown specific inhibitory effects on influenza A virus and respiratory syncytial virus, suggesting potential antiviral applications (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).

Anti-Helicobacter pylori Activity

A study synthesizes and evaluates 2-(substituted benzylthio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole derivatives, with structures akin to this compound, for their anti-Helicobacter pylori activity. The results showed significant inhibitory activity against H. pylori, indicating potential therapeutic applications (Mohammadhosseini, Asadipor, Letafat, Vosooghi, Siavoshi, Shafiee, & Foroumadi, 2009).

Synthesis and Characterization in Chemistry

Research has also focused on the synthesis and characterization of various imidazolidinedione derivatives, including those similar to the compound . Studies in this area contribute significantly to the field of medicinal chemistry, exploring the structural and chemical properties of these compounds and their potential applications (Würthner, Sautter, & Schilling, 2002).

Antidepressant Activity

In the field of psychopharmacology, derivatives of imidazolidinedione, similar to this compound, have been synthesized and tested for their antidepressant activity. These studies provide insights into the potential use of these compounds in treating depression (Wessels, Schwan, & Pong, 1980).

properties

IUPAC Name

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O4/c19-12-7-16-15(25-9-26-16)6-11(12)5-14-17(23)22(18(24)21-14)8-10-3-1-2-4-13(10)20/h1-7H,8-9H2,(H,21,24)/b14-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWLIMAKRXRQIX-LHHJGKSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione
Reactant of Route 2
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione
Reactant of Route 3
Reactant of Route 3
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione
Reactant of Route 4
Reactant of Route 4
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione
Reactant of Route 5
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione
Reactant of Route 6
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione

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